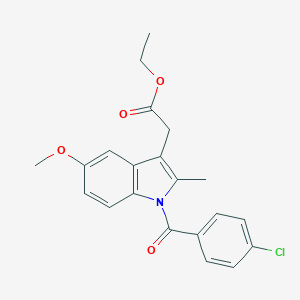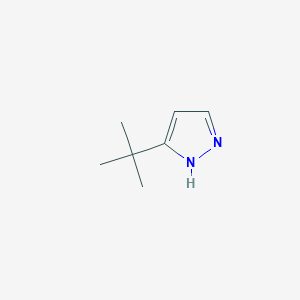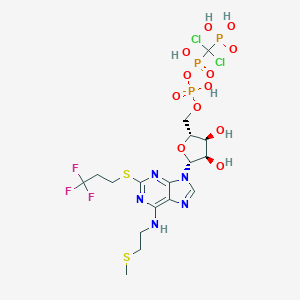![molecular formula C12H9N B105486 2-Methylbenzo[cd]indole CAS No. 40484-49-9](/img/structure/B105486.png)
2-Methylbenzo[cd]indole
Übersicht
Beschreibung
2-Methylbenzo[cd]indole is a chemical compound that is part of the indole family, a group of heterocyclic compounds with significant biological and pharmaceutical relevance. The indole structure is a common core in many natural products and medicinal agents. The methyl group attached to the benzene portion of the molecule distinguishes 2-methylbenzo[cd]indole from other indole derivatives and can influence its chemical behavior and interaction with biological systems .
Synthesis Analysis
The synthesis of 2-methylbenzo[cd]indole derivatives has been explored through various methods. One approach involves the transformation of naphthostyril to yield 2-methylbenzo[cd]indole and its derivatives. This process can further lead to the formation of methine dyes when the base is used in dye synthesis . Another synthetic method reported is the palladium-catalyzed intramolecular C-H functionalization process, which is a novel and selective protocol for synthesizing indolin-2-ones, a related structure to 2-methylbenzo[cd]indole .
Molecular Structure Analysis
The molecular structure of 2-methylbenzo[cd]indole and its derivatives has been studied through various spectroscopic techniques. For instance, the synthesis and characterization of metal complexes with 2-methylbenzimidazole, a related compound, have been investigated using IR, UV-Vis, and NMR spectroscopy. These studies provide insights into the coordination behavior of the nitrogen atom in the indole ring with metal ions .
Chemical Reactions Analysis
2-Methylbenzo[cd]indole can undergo various chemical reactions, including the formation of methine dyes and participation in the synthesis of complex molecules. For example, the compound has been used in the synthesis of carbazoles through a carbene-catalyzed oxidative formal [4 + 2] annulation reaction, demonstrating its versatility in organic synthesis . Additionally, the photocatalytic reaction of 2-methylindole, a similar compound, with colloidal CdS has been studied, revealing the potential for oxidation reactions leading to products like 2-methyl-3-indolinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylbenzo[cd]indole derivatives are influenced by their molecular structure. The presence of a methyl group can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as absorption and emission spectra, are also important, as seen in the synthesis of methine dyes where the visible spectra of the dyes were considered . The interaction of 2-methylindole with colloidal CdS particles, resulting in a new emission band, indicates the compound's photochemical activity and its potential use in photocatalytic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Silver-Catalyzed Synthesis
Silver-catalyzed synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines, yielding nitrogen-containing heterocyclic compounds, which are important in biological and pharmaceutical applications. These compounds can be easily converted to benzo[cd]indol-2(1 H)-ones, another significant class of compounds in pharmaceutical research (Wang et al., 2018).
Nucleophilic Reactivity Studies
Research on the nucleophilic reactivities of various indole compounds, including 2-methylindoles, is significant for understanding their chemical properties and potential applications in organic synthesis and medicinal chemistry (Lakhdar et al., 2006).
Pharmaceutical and Medicinal Chemistry
Aldose Reductase Inhibitors
The development of aldose reductase inhibitors, which are crucial for treating chronic diabetic complications, has included derivatives of indole compounds. These inhibitors, including 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, have shown potential for lowering nerve and lens sorbitol levels in diabetic rat models (Van Zandt et al., 2005).
Anticancer Agents
Exploration of indole derivatives, such as 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, as antimitotic agents and tubulin inhibitors. These compounds target tubulin at the colchicine binding site and induce apoptotic cell death in cancer cells (Romagnoli et al., 2008).
Biochemistry and Molecular Biology
Cytostatic Activity in Cancer Cells
Indole derivatives have shown potential for in vitro cytostatic activity in human cancer cells. Compounds like 1,4-diacetyl-2,5-dibenzylpiperazine derivatives display growth inhibitory activity in various cancer cell lines (Eamvijarn et al., 2012).
Small-Molecule JAK Inhibitors
Discovery of small-molecule JAK inhibitors for anticancer therapeutics, including compounds like 3-O-methylthespesilactam with a benzo[cd]indole scaffold, which inhibits JAK1 and TYK2 and shows potential against human melanoma cells (Li et al., 2013).
Safety And Hazards
Safety data sheets suggest that 2-Methylbenzo[cd]indole may be harmful if swallowed and may cause skin and eye irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If swallowed, it is advised to rinse the mouth and seek immediate medical attention .
Zukünftige Richtungen
Recent research has focused on the development of new methodologies for the synthesis of indole derivatives due to their importance in various fields. The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Future research may continue to explore the synthesis and applications of 2-Methylbenzo[cd]indole and other indole derivatives.
Eigenschaften
IUPAC Name |
2-methylbenzo[cd]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLAQIIRQDATHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508413 | |
| Record name | 2-Methylbenzo[cd]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[cd]indole | |
CAS RN |
40484-49-9 | |
| Record name | 2-Methylbenzo[cd]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



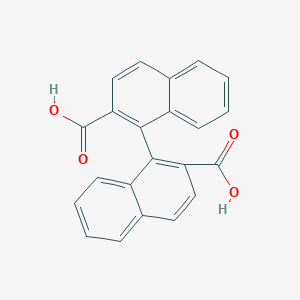
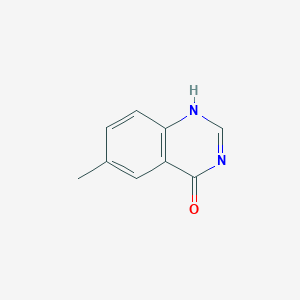
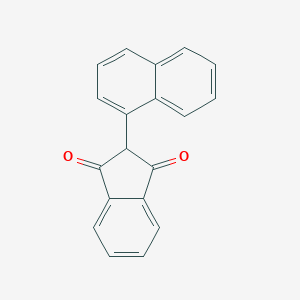

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
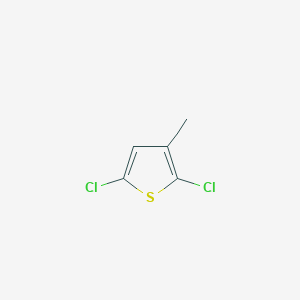

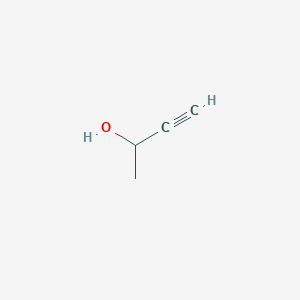
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
